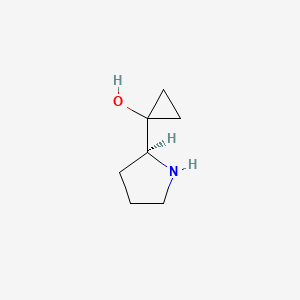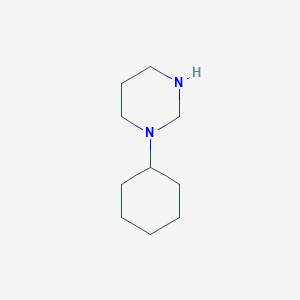
1,2-difluoro-3-(4-pentylcyclohexyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-difluoro-3-(4-pentylcyclohexyl)benzene is an organic compound with the molecular formula C18H27F2 It is a derivative of cyclohexane, where the phenyl group is substituted with two fluorine atoms at the 2 and 3 positions, and a pentyl group is attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-difluoro-3-(4-pentylcyclohexyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Reagents: Boronic acid or boronate esters
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1,2-difluoro-3-(4-pentylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3)
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-difluoro-3-(4-pentylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,2-difluoro-3-(4-pentylcyclohexyl)benzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Pentyl-(3,4-difluorophenyl)cyclohexane
- 4-Pentyl-(2,4-difluorophenyl)cyclohexane
- 4-Pentyl-(2,3-dichlorophenyl)cyclohexane
Uniqueness
1,2-difluoro-3-(4-pentylcyclohexyl)benzene is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of the pentyl group also contributes to its distinct properties compared to other similar compounds.
特性
分子式 |
C17H24F2 |
|---|---|
分子量 |
266.37 g/mol |
IUPAC名 |
1,2-difluoro-3-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C17H24F2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(18)17(15)19/h5,7-8,13-14H,2-4,6,9-12H2,1H3 |
InChIキー |
CLQUSRBWROFWKH-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)C2=C(C(=CC=C2)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8,8-dimethyl-8H-indolo[3,2,1-de]acridine](/img/structure/B8389201.png)


![1-[2-Fluoro-4-(tetrahydro-pyran-2-yloxy)-phenyl]-ethanone](/img/structure/B8389221.png)






![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8389292.png)
![4-[(3-Iodophenyl)amino]-6-aminoquinazoline](/img/structure/B8389300.png)

![7-(2-Chloro-5-nitro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-ylamine](/img/structure/B8389312.png)
